molecular formula C11H18OSi2 B3329572 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one CAS No. 60836-10-4

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one

Cat. No.: B3329572
CAS No.: 60836-10-4
M. Wt: 222.43 g/mol
InChI Key: PKWQXPKFOHOUGK-UHFFFAOYSA-N
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Description

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one is an organic compound with the chemical formula C11H18OSi2. It is a colorless liquid known for its low boiling point and volatility. This compound is primarily used as an important reagent in organic synthesis, particularly in the synthesis of alkenes and as an intermediate in various organic reactions .

Preparation Methods

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one is typically synthesized through organic synthesis reactions. The synthetic routes involve the use of appropriate raw materials and catalysts, following specific synthetic pathways. The compound is often produced by reacting trimethylsilylacetylene with carbon monoxide in the presence of a catalyst[2][2]. Industrial production methods may vary, but they generally follow similar principles, ensuring the compound’s purity and stability.

Chemical Reactions Analysis

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one undergoes various types of chemical reactions, including:

Scientific Research Applications

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one has several scientific research applications:

Mechanism of Action

The mechanism by which 1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one exerts its effects involves its ability to participate in various chemical reactions. The compound’s molecular structure allows it to interact with different molecular targets and pathways, facilitating the formation of desired products in organic synthesis .

Comparison with Similar Compounds

1,5-Bis(trimethylsilyl)penta-1,4-diyn-3-one can be compared with other similar compounds, such as:

Properties

IUPAC Name

1,5-bis(trimethylsilyl)penta-1,4-diyn-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18OSi2/c1-13(2,3)9-7-11(12)8-10-14(4,5)6/h1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PKWQXPKFOHOUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC(=O)C#C[Si](C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18OSi2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.43 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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